molecular formula C19H14F3N7O2S2 B2868679 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide CAS No. 1024581-30-3

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide

Cat. No.: B2868679
CAS No.: 1024581-30-3
M. Wt: 493.48
InChI Key: PTOLWPQECPHOCJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazinoindole class, characterized by a fused triazine-indole scaffold with a sulfanylacetamide side chain and a 4-(trifluoromethoxy)phenylcarbamothioyl substituent.

Properties

IUPAC Name

1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N7O2S2/c20-19(21,22)31-11-7-5-10(6-8-11)23-17(32)28-26-14(30)9-33-18-25-16-15(27-29-18)12-3-1-2-4-13(12)24-16/h1-8H,9H2,(H,26,30)(H2,23,28,32)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOLWPQECPHOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NNC(=S)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Trifluoromethoxyphenyl Intermediate:

    Synthesis of the Triazinoindole Moiety: The triazinoindole structure is synthesized through a series of cyclization reactions involving appropriate indole and triazine precursors.

    Coupling Reaction: The final step involves the coupling of the trifluoromethoxyphenyl intermediate with the triazinoindole moiety using a thiosemicarbazide linker under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl or indole compounds.

Scientific Research Applications

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazinoindole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide Carbamothioylamino, 4-(trifluoromethoxy)phenyl ~525.4* Undocumented (theoretical: enhanced lipophilicity and target binding)
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (Compound 21) Methyl at N5, acetamide linkage 458.4 PqsR antagonist (anti-quorum sensing in Pseudomonas aeruginosa; IC₅₀ = 3.2 μM)
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (Compound 22) 8-Bromo, methyl at N5, acetamide linkage 541.3 Enhanced PqsR antagonism vs. Compound 21 (IC₅₀ = 1.8 μM)
3-(5H-triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)propionamides (C1–C18) Propionamide (vs. acetamide), varied phenyl substituents (e.g., NO₂, Cl, OCH₃) ~400–450 Moderate to weak antidepressant activity (Tail Suspension Test)
2-[(5-Methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 2-Nitrophenyl, methyl at N5 422.4 Undocumented (nitro group may confer redox activity or cytotoxicity)

*Calculated based on analogous structures.

Key Findings

Chain Length and Bioactivity: Acetamide derivatives (e.g., Compound 21) exhibit stronger bioactivity than propionamides (C1–C18) in antidepressant models, suggesting that increasing acyl chain length reduces efficacy . The target compound’s carbamothioylamino group may enhance hydrogen-bonding interactions compared to simple acetamides, though this requires experimental validation.

Substituent Effects: Trifluoromethoxy Group: Compounds with 4-(trifluoromethoxy)phenyl (e.g., 21, 22) show anti-quorum sensing activity, likely due to improved membrane permeability and target (PqsR) binding . Halogenation: Bromination at C8 (Compound 22) doubles PqsR antagonism potency compared to non-halogenated analogs, highlighting the role of halogen interactions in target engagement . Methyl at N5: Methyl substitution stabilizes the triazinoindole core, reducing metabolic degradation and improving pharmacokinetics .

Pharmacokinetic Considerations :

  • Nitro-substituted derivatives () may face toxicity challenges due to redox cycling, whereas trifluoromethoxy groups balance lipophilicity and metabolic stability .

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